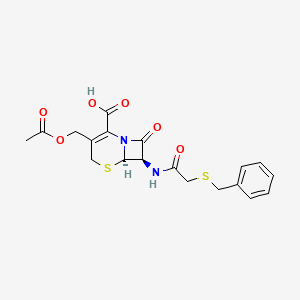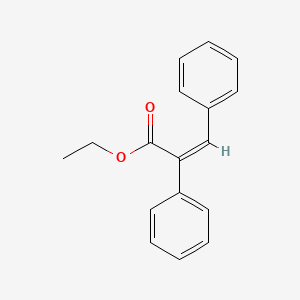
Ethyl (z)-2,3-diphenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (z)-2,3-diphenylacrylate is an organic compound characterized by its ethyl ester functional group and a conjugated system of double bonds. This compound is notable for its geometric isomerism, specifically the (z)-configuration, which means the higher priority groups are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (z)-2,3-diphenylacrylate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (z)-isomer .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure (z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (z)-2,3-diphenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethyl 2,3-diphenylpropanoate.
Applications De Recherche Scientifique
Ethyl (z)-2,3-diphenylacrylate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of Ethyl (z)-2,3-diphenylacrylate involves its interaction with various molecular targets. The conjugated double bonds and aromatic rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl (e)-2,3-diphenylacrylate: The (e)-isomer has the higher priority groups on opposite sides of the double bond, leading to different chemical properties and reactivity.
Methyl (z)-2,3-diphenylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl cinnamate: Lacks the additional phenyl group, resulting in different chemical behavior and applications.
Uniqueness: this compound’s unique (z)-configuration and the presence of two phenyl groups make it distinct in terms of its steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
24446-63-7 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
ethyl (Z)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13- |
Clé InChI |
LHBZQXYESNTQML-SSZFMOIBSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




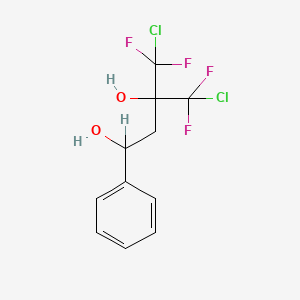
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
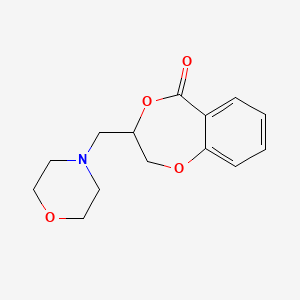
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
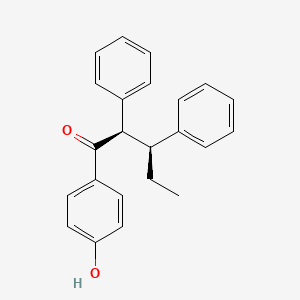
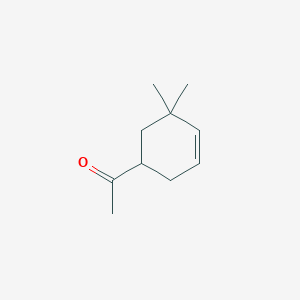
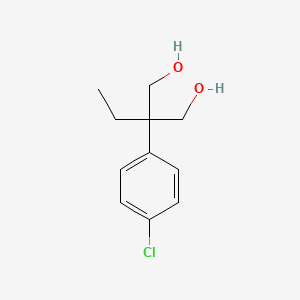
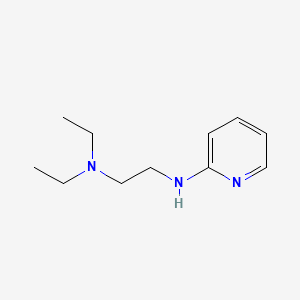
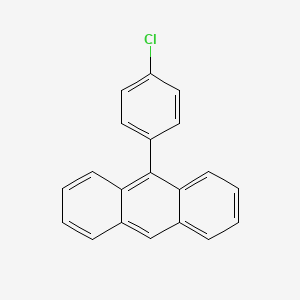
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
